

**Spectroscopic Profile of 1,1,1,2-**

**Tetrabromobutane: A Technical Guide** 

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Compound of Interest

Compound Name: 1,1,1,2-Tetrabromobutane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **1,1,1,2-tetrabromobutane**, a halogenated alkane of interest in various chemical research domains. Due to the limited availability of experimental data for this specific isomer, this document presents high-quality predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is intended to serve as a valuable reference for the identification and characterization of this compound.

## **Predicted Spectroscopic Data**

The following sections summarize the predicted spectroscopic data for **1,1,1,2- tetrabromobutane**. It is crucial to note that these are computationally generated predictions and should be used as a guide for the analysis of experimental data.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The predicted <sup>1</sup>H and <sup>13</sup>C NMR data provide insights into the chemical environment of the hydrogen and carbon atoms within the **1,1,1,2-tetrabromobutane** molecule.

Table 1: Predicted <sup>1</sup>H NMR Data for **1,1,1,2-Tetrabromobutane** 



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.85	Triplet	1H	CH(Br)
2.60	Multiplet	2H	CH₂
1.25	Triplet	3H	СНз

Table 2: Predicted <sup>13</sup>C NMR Data for **1,1,1,2-Tetrabromobutane** 

Chemical Shift (ppm)	Assignment
65.4	C(Br)₃
55.2	CH(Br)
38.1	CH <sub>2</sub>
12.9	CH₃

## Infrared (IR) Spectroscopy

The predicted IR spectrum indicates the characteristic vibrational frequencies of the functional groups present in **1,1,1,2-tetrabromobutane**.

Table 3: Predicted IR Absorption Bands for 1,1,1,2-Tetrabromobutane

Wavenumber (cm⁻¹)	Intensity	Assignment
2975-2850	Medium-Strong	C-H stretching (alkane)
1465-1440	Medium	C-H bending (CH <sub>2</sub> )
1380-1365	Medium	C-H bending (CH₃)
750-550	Strong	C-Br stretching

# **Mass Spectrometry (MS)**



The predicted mass spectrum reveals the expected fragmentation pattern of **1,1,1,2- tetrabromobutane** under electron ionization. The presence of multiple bromine atoms will result in a characteristic isotopic pattern for bromine-containing fragments.

Table 4: Predicted Mass Spectrum Fragments for 1,1,1,2-Tetrabromobutane

m/z	Predicted Fragment
293, 295, 297, 299	[M-Br]+
215, 217, 219	[M-Br <sub>2</sub> -H] <sup>+</sup>
135, 137	[C <sub>4</sub> H <sub>5</sub> Br] <sup>+</sup>
55	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>

Note: The presence of bromine isotopes (<sup>79</sup>Br and <sup>81</sup>Br in approximately a 1:1 ratio) will lead to characteristic isotopic clusters for fragments containing bromine.

## **Experimental Protocols**

The following are generalized experimental protocols for acquiring spectroscopic data. Specific parameters may need to be optimized for **1,1,1,2-tetrabromobutane**.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve approximately 5-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, acetone-d<sub>6</sub>) in a 5 mm NMR tube. The concentration should be adjusted to ensure a good signal-to-noise ratio.
- Instrument Setup:
  - Tune and match the probe for the respective nucleus (1H or 13C).
  - Shim the magnetic field to achieve optimal homogeneity.
  - Set the appropriate spectral width, acquisition time, and relaxation delay. For <sup>13</sup>C NMR, a sufficient relaxation delay is crucial for quantitative analysis of non-protonated carbons.



### Data Acquisition:

- Acquire the Free Induction Decay (FID) using a standard pulse sequence. For <sup>13</sup>C NMR, proton decoupling is typically applied to simplify the spectrum.
- The number of scans should be optimized to achieve an adequate signal-to-noise ratio.

#### Data Processing:

- Apply a Fourier transform to the FID to obtain the spectrum.
- Phase and baseline correct the spectrum.
- Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

### Infrared (IR) Spectroscopy

- Sample Preparation (for a liquid sample):
  - Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
  - Place a second salt plate on top to create a thin liquid film.
  - Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the sample directly onto the ATR crystal.

#### Data Acquisition:

- Record a background spectrum of the empty spectrometer or the clean ATR crystal.
- Place the sample in the instrument's sample compartment.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm<sup>-1</sup>). The number of scans can be increased to improve the signal-to-noise ratio.
- Data Processing:



• The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

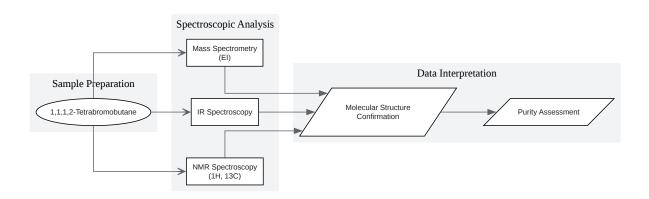
## Mass Spectrometry (MS) - Electron Ionization (EI)

- Sample Introduction: Introduce the sample into the ion source. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).
- Ionization:
  - The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
  - This causes the molecules to ionize and fragment.
- Mass Analysis:
  - The resulting ions are accelerated and separated based on their mass-to-charge ratio
     (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

## **Visualizations**

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of **1,1,1,2-tetrabromobutane**.

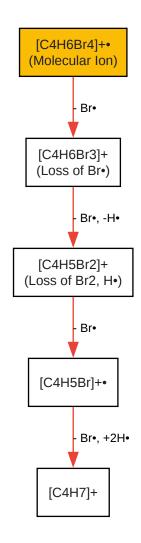




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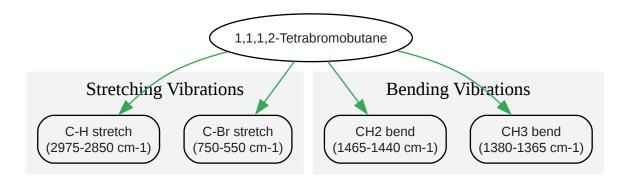
Spectroscopic analysis workflow.





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Predicted MS fragmentation pathway.



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Key predicted IR vibrational modes.



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